molecular formula C18H30N4OS B4136164 N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea

N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea

Cat. No. B4136164
M. Wt: 350.5 g/mol
InChI Key: LBMTZBPJZPWPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPTP is a thiourea derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

MPTP exerts its therapeutic effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting the activity of MAO-B, MPTP increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects
MPTP has been shown to have various biochemical and physiological effects. MPTP has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. MPTP has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its well-defined chemical structure and mechanism of action. MPTP is also readily available and can be synthesized in large quantities. However, MPTP has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of MPTP. One potential direction is the development of MPTP analogs with improved therapeutic properties and reduced toxicity. Another potential direction is the study of MPTP in combination with other drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, the potential use of MPTP in the treatment of other diseases, including Alzheimer's disease and cancer, warrants further investigation.
Conclusion
In conclusion, MPTP is a synthetic compound that has shown promising results in various scientific research studies. MPTP has unique chemical properties and a mechanism of action that make it a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential therapeutic applications of MPTP and to develop safer and more effective analogs.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications in various scientific research studies. MPTP has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. MPTP has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(4-propylpiperazin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-3-10-21-12-14-22(15-13-21)11-4-9-19-18(24)20-16-5-7-17(23-2)8-6-16/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMTZBPJZPWPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCCNC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[3-(4-propylpiperazin-1-yl)propyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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